ETHYL 2-(NAPHTHALENE-2-AMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE
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Overview
Description
ETHYL 2-(NAPHTHALENE-2-AMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE: is an organic compound that belongs to the class of thiazole derivatives Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(NAPHTHALENE-2-AMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.
Introduction of the Naphthalene Amido Group: This step involves the reaction of the thiazole derivative with naphthalene-2-amine under appropriate conditions to form the amido linkage.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the amido group, converting it to an amine.
Substitution: The aromatic rings (naphthalene and phenyl) can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
ETHYL 2-(NAPHTHALENE-2-AMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Material Science: It is explored for its potential use in organic electronics and as a building block for functional materials.
Mechanism of Action
The mechanism of action of ETHYL 2-(NAPHTHALENE-2-AMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets:
Molecular Targets: It may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: The compound can modulate signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-(NAPHTHALENE-2-AMIDO)-6,6-DIOXO-4H,5H,7H-1,6$l{6}-THIENO[2,3-C][1$l{6}]THIOPYRAN-3-CARBOXYLATE
- ETHYL 3-{[4-(NAPHTHALENE-2-AMIDO)PHENYL]FORMAMIDO}-2-OXO-4-PHENYLBUTANOATE
Uniqueness
ETHYL 2-(NAPHTHALENE-2-AMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE is unique due to its specific combination of a thiazole ring, naphthalene amido group, and phenyl group. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
ethyl 2-(naphthalene-2-carbonylamino)-4-phenyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3S/c1-2-28-22(27)20-19(16-9-4-3-5-10-16)24-23(29-20)25-21(26)18-13-12-15-8-6-7-11-17(15)14-18/h3-14H,2H2,1H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNVZQNGJBJAOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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